4'-Aminobiphenyl-2-carboxylic acid
Overview
Description
4'-Aminobiphenyl-2-carboxylic acid is a compound that can be synthesized and utilized in various chemical reactions. It is related to biphenyl structures that have been modified with amino and carboxylic acid functional groups. These modifications impart specific chemical properties and reactivity patterns that make the compound of interest in different areas of chemical research, including the development of conducting polymers, synthesis of novel compounds with potential biological activities, and the study of hydrogen bonding capabilities in the context of nucleating beta-sheet structures in peptides .
Synthesis Analysis
The synthesis of compounds related to this compound involves various chemical transformations. For instance, the synthesis of some substituted biphenyl-4-carboxylic acids and 4-aminobiphenyls has been described, which includes preparations for the parent biphenyl-4-carboxylic acid . Additionally, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for the synthesis of thymidylate syntheses inhibitors, has been reported, showcasing the relevance of similar structures in medicinal chemistry . These syntheses often involve multiple steps, including reductions, cyclizations, and ring-opening reactions, under mild reaction conditions suitable for industrial-scale production.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with a related structure, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters . This level of structural analysis is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of this compound and related compounds has been explored in various contexts. For instance, the electrooxidation of 4-aminobiphenyl leads to the formation of a conducting polymer film, indicating the potential for electropolymerization reactions . Moreover, the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives demonstrates the versatility of carboxylic acid and amino functional groups in creating compounds with significant biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The ionization constants of biphenyl-4-carboxylic acid and 4-aminobiphenyl, for example, are affected by the presence of substituents, which can alter the electron density and reactivity of the compound . Additionally, the hydrogen bonding capabilities of biphenyl-based amino acids designed to nucleate beta-sheet structure in peptides have been investigated, highlighting the importance of intramolecular and intermolecular hydrogen bonds in determining the properties of these compounds .
Scientific Research Applications
Synthesis of Substituted Biphenyl Compounds
The synthesis of a range of substituted biphenyl compounds, including 4'-aminobiphenyl-2-carboxylic acid, has been explored for various applications. Research indicates that these compounds can be synthesized efficiently, offering potential utility in chemical production and research (Byron, Gray, & Wilson, 1966).
Ionisation Constants and Electronic Effects
Investigations into the ionisation constants of this compound have provided insights into the electronic effects of substituents on these molecules. Such studies are important for understanding the chemical behavior and properties of these compounds (Byron, Gray, & Wilson, 1966).
Conductive Polymer Applications
This compound has been used in the development of conducting polymers. These polymers have potential applications in various fields, including electronics and materials science (Guay, Leclerc, & Dao, 1988).
Non-Mutagenicity Studies
Research focusing on the mutagenicity of different aminobiphenyl compounds, including this compound, contributes to the understanding of their safety and potential risks in various applications. Such studies are crucial for ensuring the safe use of these chemicals in any potential applications (Ioannides et al., 1989).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as 4'-bromobiphenyl-4-carboxylic acid, starting from this compound, opens up new avenues for research and development in synthetic chemistry and related fields (Yan-lon, 2015).
Ecotoxicological Evaluation
Ecotoxicological evaluations of 4'-aminobiphenyl-2-carboxylic acidprovide essential information on the environmental impact and safety of these compounds. Such studies help in assessing the risk associated with the use of these chemicals in various industries (Cheng Jiangning et al., 2004).
Crystal Structure Analysis
Understanding the crystal structure of derivatives like 2'-iodobiphenyl-4-carboxylic acid aids in the comprehension of molecular interactions and properties. This knowledge is crucial for material science and crystallography research, and it helps in the development of materials with specific desired properties (Sutherland, 1970).
Electroluminescent Properties
Research into the electroluminescent properties of novel compounds using this compound as a precursor or component can lead to advancements in the field of optoelectronics. Such studies have potential applications in developing new lighting and display technologies (Zheng et al., 2000).
Fuel Cell Applications
The exploration of novel sulfonated polymers derived from this compound for use in fuel cells demonstrates the compound's potential in energy-related applications. These studies are critical for the development of more efficient and environmentally friendly energy solutions (Li et al., 2009).
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
As a compound used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4’-Aminobiphenyl-2-carboxylic acid is currently lacking in the literature . These properties are crucial for understanding the bioavailability of the compound.
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function, but this needs to be confirmed through further studies.
Safety and Hazards
Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation . Acute (short-term) inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans .
properties
IUPAC Name |
2-(4-aminophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTPJFVSTBGVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346370 | |
Record name | 4'-aminobiphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25829-61-2 | |
Record name | 4'-aminobiphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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